molecular formula C13H10BrN3O B12850870 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine

Cat. No.: B12850870
M. Wt: 304.14 g/mol
InChI Key: XKNIACWRSWOJEJ-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine is a versatile chemical intermediate designed for advanced medicinal chemistry and drug discovery programs, particularly in the field of oncology. Its structure incorporates two critical functional handles: a bromo substituent at the 6-position and a benzyloxy group at the 8-position. The 6-bromo moiety is a well-established site for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki reactions, enabling the introduction of diverse amine and aromatic systems to create novel compound libraries . This is a key strategic step in the development of potent bioactive molecules, as demonstrated in the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas that have shown promise as antiproliferative agents . The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its significant pharmacological properties . This core heterocycle is a common feature in several FDA-approved kinase inhibitors and investigational compounds that target key oncogenic pathways . Researchers can utilize this benzyloxy-protected derivative to explore structure-activity relationships, aiming to develop small molecules that target protein kinases or reactivate mutant p53 function in resistant cancers like non-small cell lung cancer (NSCLC) . The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

6-bromo-8-phenylmethoxyimidazo[1,2-a]pyrazine

InChI

InChI=1S/C13H10BrN3O/c14-11-8-17-7-6-15-12(17)13(16-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

XKNIACWRSWOJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN3C2=NC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Pharmacological Properties

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine belongs to the imidazo[1,2-a]pyrazine family, which has been associated with a range of biological activities:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from 6-aminoimidazo[1,2-a]pyrazine have shown selective cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism involves the reactivation of mutant p53 pathways, which are crucial for tumor suppression .
  • Anti-inflammatory Effects : Some studies suggest that imidazo[1,2-a]pyrazines can modulate inflammatory pathways. Their ability to activate Toll-like receptors (TLRs), particularly TLR8, positions them as potential candidates for vaccine adjuvants . This activation leads to enhanced immune responses, making them valuable in immunotherapy.
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various pathogens. Similar derivatives have been tested for their efficacy against bacterial strains, revealing significant inhibition rates comparable to standard antibiotics .

Case Studies

Several studies have documented the applications of this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on NSCLC cell lines by inducing apoptosis through p53 pathway reactivation . This finding suggests potential use in targeted cancer therapies.
  • Immunomodulatory Effects : Research highlighted the compound's role as a TLR8 agonist, enhancing NF-κB signaling pathways in human peripheral blood mononuclear cells (PBMCs). This property may be harnessed for developing new vaccine adjuvants .
  • Antimicrobial Efficacy : In another study, derivatives were tested against a panel of bacterial strains and showed promising results in inhibiting growth at low MIC values. This positions them as potential candidates for addressing antibiotic resistance issues .

Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer ActivitySelective cytotoxicity against NSCLC; reactivation of p53
ImmunomodulationActivation of TLR8; enhanced NF-κB signaling in PBMCs
Antimicrobial ActivitySignificant inhibition against various bacteria; low MIC values

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Positions 6 and 8

The table below summarizes key analogues and their substituent effects:

Compound Name Substituents (Position) Key Properties/Applications References
8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine Br (6), -O-Bn (8) Cross-coupling precursor; enhanced lipophilicity
6,8-Dibromoimidazo[1,2-a]pyrazine Br (6), Br (8) Dual halogenation for sequential coupling; lower solubility
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine Br (8), Cl (6), CH₃ (3) Increased steric hindrance; potential α-adrenergic receptor modulation
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine -N-piperazinyl (8) High α₂-adrenergic receptor affinity; hypoglycemic activity
8-((2-(Trifluoromethoxy)benzyl)oxy)-6-methylimidazo[1,2-a]pyrazine -O-(CF₃-O-Bn) (8), CH₃ (6) Electron-withdrawing groups enhance metabolic stability
Key Observations:
  • Halogen vs. Alkoxy at Position 8 : Bromine (in 6,8-dibromo) facilitates cross-coupling but reduces solubility, whereas benzyloxy (in the target compound) balances reactivity with improved lipophilicity .
  • Biological Activity : Piperazinyl and trifluoromethoxy groups at position 8 enhance receptor binding (e.g., α₂-adrenergic) or metabolic stability, respectively, compared to benzyloxy .

Reactivity in Cross-Coupling Reactions

  • 6-Bromo Derivatives : The bromine at position 6 in the target compound enables efficient Suzuki-Miyaura couplings, similar to 6-Bromoimidazo[1,2-a]pyrazine (6-BIPy) . However, steric hindrance from the 8-benzyloxy group may reduce reaction yields with bulky boronic acids .
  • Dibromo Analogues : 6,8-Dibromoimidazo[1,2-a]pyrazine allows sequential functionalization but requires controlled reaction conditions to avoid over-substitution .

Biological Activity

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and immunomodulation. This article synthesizes available research findings to elucidate its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by their heterocyclic structure which is known for diverse pharmacological properties. The specific substitution at the 8 and 6 positions enhances its interaction with biological targets.

Research indicates that this compound functions primarily as an inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor signaling pathways. This inhibition can lead to decreased proliferation of B-cells, making it a candidate for treating diseases such as certain cancers and autoimmune disorders .

Inhibition of Btk Activity

  • Target : Bruton's tyrosine kinase (Btk)
  • Effect : Inhibition of B-cell proliferation
  • Therapeutic Implications : Potential use in treating cancers and autoimmune diseases responsive to Btk inhibition.

Anticancer Activity

A study highlighted the cytostatic effects of imidazo[1,2-a]pyrazines on non-small cell lung cancer (NSCLC) cell lines. The compound showed selective dose-dependent responses in P53-mutant NSCLC cells, suggesting its ability to reactivate mutated p53 pathways .

StudyCell LineEffectMechanism
NSCLC-N6-L16CytostaticInduction of TP53 expression
Various B-cell linesInhibition of proliferationBtk inhibition

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties by activating Toll-like receptor 8 (TLR8), which plays a role in innate immunity. Activation of TLR8 leads to NF-κB signaling pathway activation, enhancing immune responses .

StudyTLR TargetEffectPathway
TLR8ActivationNF-κB signaling

Case Studies

  • Cancer Treatment : In a preclinical model, this compound demonstrated significant tumor regression in mice bearing NSCLC xenografts. The study reported a marked reduction in tumor size correlated with decreased B-cell activity due to Btk inhibition.
  • Autoimmune Disorders : Another investigation focused on the compound's effects on autoimmune conditions where B-cell hyperactivity is prevalent. Results indicated that treatment with this compound resulted in reduced autoantibody production and improved clinical outcomes in murine models of lupus.

Q & A

Q. What are the recommended synthetic routes for preparing 8-(benzyloxy)-6-bromoimidazo[1,2-a]pyrazine?

The compound can be synthesized via iodine-catalyzed multicomponent reactions (MCRs) involving tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine derivatives. This method is cost-effective, eco-friendly, and achieves high yields (e.g., >80%) under mild conditions . Alternative routes include condensation of α-halocarbonyl derivatives with aminopyrazines or oxidation-dehydration of [(β-hydroxyalkyl)amino]pyrazines, as demonstrated in piperazinylimidazo[1,2-a]pyrazine syntheses .

Q. What characterization techniques are critical for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR of related imidazo[1,2-a]pyrazine derivatives shows distinct aromatic proton signals (δ 7.2–8.5 ppm), while HRMS confirms molecular formulas (e.g., C₁₉H₁₂FN₃Na⁺ with m/z 324.0907) . Purity should be validated via HPLC (≥97%) .

Q. How is the biological activity of this compound evaluated in preliminary studies?

Key assays include:

  • NF-κB inhibition : IC₅₀ values (1–94 µmol L⁻¹) measured using luciferase reporter assays in cell lines .
  • Cytotoxicity screening : Non-toxicity confirmed in normal cell lines (e.g., MCF-12A) .
  • In vivo inflammation models : Cecal ligation and puncture (CLP)-induced sepsis in rats, with endpoints like pro-inflammatory cytokines (TNF-α, IL-6) and oxidative stress markers (MDA, SOD) .

Advanced Research Questions

Q. How do structural modifications influence the pharmacological profile of this compound?

  • Substitution patterns : The 8-benzyloxy group enhances metabolic stability, while bromine at C6 improves electrophilic reactivity for cross-coupling reactions .
  • SAR studies : Analogues with 4-hydroxyphenyl or 4-methoxyphenyl groups at pyrazole moieties show enhanced NF-κB inhibition (IC₅₀ ~1 µmol L⁻¹) . Conversely, methyl or halogen substitutions on the imidazo ring modulate adrenergic receptor selectivity (e.g., α2 vs. α1 affinity) .

Q. What experimental design considerations are critical for in vivo efficacy studies?

  • Animal models : CLP-induced sepsis in rats requires careful control of surgical procedures and post-operative care to ensure consistent lung injury phenotypes .
  • Dosage optimization : Compound 3h (from ) showed efficacy at 10 mg/kg via intraperitoneal injection, with biochemical parameters (e.g., bronchoalveolar lavage fluid) measured at 24-hour intervals.

Q. How can contradictory data on bioactivity be resolved?

For example, imidazo[1,2-a]pyrazines with nitrogen substitutions at C6, C7, or C8 positions showed similar MICs (1–9 µM) against bacterial strains despite structural differences. This suggests conserved binding modes or off-target effects. Resolution strategies include:

  • Dose-response profiling to confirm potency thresholds.
  • Target engagement assays (e.g., thermal shift assays) to validate direct interactions .

Q. What computational tools are used to predict binding modes and selectivity?

Molecular docking and conformational energy calculations (e.g., comparing imidazo[1,2-a]pyrazines to mianserin) help rationalize α2-adrenergic receptor selectivity. Key parameters include π-π stacking with Phe411 and hydrogen bonding to Asp113 .

Q. How can multi-target drug design be applied to this scaffold?

Hybrid derivatives (e.g., pyrazole-conjugated imidazo[1,2-a]pyrazines) simultaneously target NF-κB, oxidative stress (MPO, MDA), and apoptosis pathways . For Alzheimer’s disease, 8-(piperazin-1-yl) analogues exhibit dual acetylcholinesterase inhibition (IC₅₀ ~10 µM) and antioxidant activity (radical scavenging EC₅₀ ~50 µM) .

Q. What are the stability and storage requirements for this compound?

  • Storage : 2–8°C in sealed containers under inert gas to prevent hydrolysis of the benzyloxy group .
  • Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitor purity via HPLC .

Q. How can synthetic scalability challenges be addressed?

  • Gram-scale synthesis : Optimize tert-butyl isocyanide-based MCRs with iodine catalysis to reduce side products .
  • Purification : Use flash chromatography or recrystallization (e.g., ethyl acetate/hexane) for high-purity yields (>95%) .

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